molecular formula C11H20O4 B1582457 Diethyl tert-butylmalonate CAS No. 759-24-0

Diethyl tert-butylmalonate

Cat. No. B1582457
CAS RN: 759-24-0
M. Wt: 216.27 g/mol
InChI Key: RJNICNBRGVKNSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl tert-butylmalonate is an organic compound with the linear formula (CH3)3CCH(COOC2H5)2 . It has a molecular weight of 216.27 . It is used in the preparation of enantiomers of 4-tert-butyl-3-isopropyl-2,6,7-trioxa-1-phosphabicyclo .


Molecular Structure Analysis

The molecular structure of Diethyl tert-butylmalonate consists of 11 carbon atoms, 20 hydrogen atoms, and 4 oxygen atoms . The InChI key is RJNICNBRGVKNSR-UHFFFAOYSA-N . It contains a total of 34 bonds, including 14 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, and 2 ester(s) (aliphatic) .


Physical And Chemical Properties Analysis

Diethyl tert-butylmalonate is a liquid at room temperature . It has a refractive index of 1.425 , a boiling point of 102-104 °C at 11 mmHg , and a density of 1.014 g/mL at 25 °C . It also has a flash point of 93 °C .

Scientific Research Applications

Synthesis Processes

Diethyl tert-butylmalonate is involved in various synthesis processes. It is used as a reactant in the production of diethyl tert-butylmalonate itself, starting from diethyl malonate, and as an intermediate in creating diethyl isopropylidenemalonate (E. Eliel, R. O. Hutchins, M. C. Knoeber, 2003). This compound also plays a role in the synthesis of nucleus- and side-chain polyfluorinated indoles, reacting with DAST at different conditions, leading to a mixture of complex compounds (S. Lepri, F. Buonerba, P. Maccaroni, L. Goracci, R. Ruzziconi, 2015).

Electrophilic Bromination

Diethyl dibromomalonate, closely related to diethyl tert-butylmalonate, is used as a source of positive bromine in the electrophilic bromination of polyunsaturated carboxylic acids. This process has been successfully applied in the synthesis of 2-bromo-cis-8, cis-11, cis-14-eicosatrienoic acid (L. V. D. Wolf, H. Pabon, 1977).

Reactions with Calixarenes

Diethyl bromomalonate reacts with p-tert-butylthiacalix[4]arene, producing new dissymmetric and asymmetric p-tert-butylthiacalix[4]arene derivatives. This reaction is facilitated by various alkali metals and has been studied using spectroscopy techniques (O. Omran, 2009).

Palladium-Catalyzed Arylation

In a study exploring palladium-catalyzed reactions, di-tert-butyl malonate and other malonates were shown to react with aryl bromides and chlorides. This reaction aids in the production of complex organic compounds and can be catalyzed by various ligands (N. Beare, J. Hartwig, 2002).

Peptide Precipitation Studies

In the field of peptide synthesis, diethyl tert-butyl ether, related to diethyl tert-butylmalonate, is compared with cyclopentyl methyl ether for peptide precipitation. This study is significant for improving the environmental and safety aspects of peptide synthesis (O. Al Musaimi, Y. E. Jad, A. Kumar, J. M. Collins, A. Basso, B. G. de la Torre, F. Albericio, 2018).

Synthesis of Organophosphorus Pesticide Degradation Products

A study on the hydrolysis of terbufos, an organophosphorus pesticide, identified di-tert-butyl disulfide as a major degradation product. This process provides insights into the environmental impact of pesticide degradation products (F. Hong, K. Y. Win, S. Pehkonen, 1998).

Miscellaneous Applications

Diethyl tert-butylmalonate has also been studied in various other contexts, such as in the synthesis of arylglycines, as a component in asymmetric conjugate addition reactions, and in the investigation of substituent effects on nitroxide-mediated radical polymerization. These studies highlight the versatility and broad applicability of the compound in different chemical reactions and synthesis processes (P. Calí, M. Begtrup, 2004); (T. Kano, F. Shirozu, M. Akakura, K. Maruoka, 2012); (Jianying Huang, Jianqin Zhuang, You-si Zou, 2011).

Safety And Hazards

Diethyl tert-butylmalonate is classified as a combustible liquid (Category 4, H227) . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces . Personal protective equipment, including dust masks, eyeshields, and gloves, should be worn when handling this compound .

properties

IUPAC Name

diethyl 2-tert-butylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-6-14-9(12)8(11(3,4)5)10(13)15-7-2/h8H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNICNBRGVKNSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50226819
Record name Diethyl (1,1-dimethylethyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50226819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl tert-butylmalonate

CAS RN

759-24-0
Record name 1,3-Diethyl 2-(1,1-dimethylethyl)propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=759-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl tert-butylmalonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000759240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 759-24-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5178
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl (1,1-dimethylethyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50226819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl (1,1-dimethylethyl)malonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.970
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Diethyl tert-butylmalonate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q84FCS2AEB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl tert-butylmalonate
Reactant of Route 2
Reactant of Route 2
Diethyl tert-butylmalonate
Reactant of Route 3
Reactant of Route 3
Diethyl tert-butylmalonate
Reactant of Route 4
Reactant of Route 4
Diethyl tert-butylmalonate
Reactant of Route 5
Reactant of Route 5
Diethyl tert-butylmalonate
Reactant of Route 6
Reactant of Route 6
Diethyl tert-butylmalonate

Citations

For This Compound
12
Citations
EL Eliel, RO Hutchins, M Knoeber - Organic Syntheses, 2003 - Wiley Online Library
Diethyl tert‐butylmalonate reactant: 400 g.(2.50 moles) of diethyl malonate intermediate: diethyl isopropylidenemalonate product: diethyl tert‐butylmalonate
Number of citations: 0 onlinelibrary.wiley.com
XL Ju, Y Ozoe - Bioorganic & medicinal chemistry, 2000 - Elsevier
… The enantiomers of 4-tert-butyl-3-isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-sulfide (TBIPPS) were prepared in nine steps from diethyl tert-butylmalonate, and their abilities …
Number of citations: 0 www.sciencedirect.com
J Huang, J Zhuang, Y Zou - Macromolecular Research, 2011 - Springer
… report the rate accelerating effect of several derivatives (Figure 1) of DEM, AAT and MN, including dimethyl malonate (DMM), diethyl methyl malonate (DEMM), diethyl tert-butylmalonate …
Number of citations: 0 link.springer.com
RA Abramovitch - Canadian Journal of Chemistry, 1958 - cdnsciencepub.com
… Diethyl tertbutylmalonate was prepared in low yield by the action of tert-butylbromide on diethyl sodiomalonate (13). Diethyl I-methyl-2-cyanoethylmalonate was prepared by the action …
Number of citations: 0 cdnsciencepub.com
VJ Wacher, RF Toia, JE Casida - Journal of Agricultural and Food …, 1992 - ACS Publications
… 4-Ethynylbenzaldehyde was prepared from 4-bromobenzaldehyde (Austin et al., 1981) and 2-tert-butylpropan-l, 3-dithiol from diethyl tert-butylmalonate (from Alfa Products)(Eliel et al., …
Number of citations: 0 pubs.acs.org
EL Eliel, RO Hutchins… - ORGANIC …, 1988 - JOHN WILEY & SONS INC 605 …
Number of citations: 0
T Harabe, T Matsumoto, T Shioiri - Tetrahedron, 2009 - Elsevier
… To a suspension of LiCl (3.5 g, 0.083 mol) and NaBH 4 (7.9 g, 0.209 mol) an THF (180 mL) was added diethyl tert-butylmalonate (9.0 g, 0.042 mol) at 25 C. EtOH (180 mL) was added at …
Number of citations: 0 www.sciencedirect.com
GS Bajwa, S Chandrasekaran, JH Hargis… - Journal of the …, 1982 - ACS Publications
Several 5-te/7-butyl-2-(dimethylamino)-1, 3, 2-oxazaphosphorinanes have been prepared. Included are the NH (3 and 4) and NPh (5 and 6) oxides and sulfides. The individual …
Number of citations: 0 pubs.acs.org
XL Ju, Y Ozoe - Pesticide science, 1999 - Wiley Online Library
2,6,7‐Trioxa‐1‐phosphabicyclo[2.2.2]octane 1‐sulfides (bicyclophosphorothionates) with various C 1–4 alkyl groups at the 3‐ and 4‐positions were synthesized and tested for their …
Number of citations: 0 onlinelibrary.wiley.com
L Eberson - 1959 - Esselte
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.